1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene

Catalog No.
S12420679
CAS No.
2971-23-5
M.F
C14H9Cl3N2O4
M. Wt
375.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]...

CAS Number

2971-23-5

Product Name

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene

IUPAC Name

1-nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene

Molecular Formula

C14H9Cl3N2O4

Molecular Weight

375.6 g/mol

InChI

InChI=1S/C14H9Cl3N2O4/c15-14(16,17)13(9-1-5-11(6-2-9)18(20)21)10-3-7-12(8-4-10)19(22)23/h1-8,13H

InChI Key

LJRFNQXPBYFIKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(Cl)(Cl)Cl)[N+](=O)[O-]

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene is a complex organic compound characterized by its unique chemical structure, which includes a nitro group and a trichloroethyl moiety. Its molecular formula is C14H9Cl3N2O2C_{14}H_9Cl_3N_2O_2, and it has a molecular weight of approximately 429.71 g/mol. The compound features a benzene ring substituted with a nitro group at the para position and a trichloroethyl group connected to another nitrophenyl moiety, making it an interesting subject for both chemical synthesis and biological studies .

The reactivity of 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene can be attributed to the presence of the nitro and trichloro groups. Common reactions include:

  • Nucleophilic Substitution: The trichloroethyl group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction: The nitro group may be reduced to an amine under specific conditions, which could alter its biological activity.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitro group.

These reactions are significant for modifying the compound for various applications in research and industry.

The synthesis of 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene generally involves multi-step organic reactions:

  • Nitration: Starting with 4-chlorobenzene, nitration can be performed using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
  • Formation of Trichloroethyl Group: The introduction of the trichloroethyl moiety can be achieved through chlorination reactions using chlorine gas or other chlorinating agents.
  • Coupling Reaction: Finally, coupling the intermediate products can yield the target compound through various coupling techniques.

These methods require careful control of reaction conditions to optimize yield and purity.

1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene has potential applications in:

  • Pharmaceutical Development: As a precursor or intermediate in synthesizing biologically active compounds.
  • Material Science: In developing specialized materials that require specific electronic or optical properties due to its unique structure.

Further research may unveil additional applications in diverse fields such as agrochemicals or dye production.

Interaction studies involving 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene focus on its reactivity with biological macromolecules. Preliminary findings suggest that similar compounds can interact with proteins and nucleic acids, potentially leading to changes in their function or structure. Understanding these interactions is crucial for assessing the compound's safety and efficacy in potential applications.

Several compounds share structural similarities with 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-Nitro-4-methylbenzeneC7H7NC_7H_7NSimple nitro-substituted aromaticModerate antimicrobial
1-Nitro-3-chlorobenzeneC6H4ClNC_6H_4ClNChlorine substitution at meta positionAntimicrobial properties
1-Nitro-4-hydroxybenzeneC6H5NO3C_6H_5NO_3Hydroxy group additionAntioxidant activity

The presence of multiple halogen atoms and nitro groups in 1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene distinguishes it from simpler analogs by potentially enhancing its reactivity and biological activity.

Friedel-Crafts Alkylation Strategies for Aromatic Substitution

Friedel-Crafts alkylation serves as the cornerstone for introducing the trichloroethyl-nitrophenyl moiety onto the benzene ring. The reaction typically begins with the chlorination of ethylbenzene under mild conditions (≤60°C, atmospheric pressure) to yield 1,1-dichloroethylbenzene, minimizing styrene byproducts and ring chlorination. Subsequent nitration with fuming nitric acid in sulfuric acid directs the nitro group predominantly to the meta position relative to the dichloroethyl substituent, achieving >90% regioselectivity.

The final step involves reacting 1-nitro-3-(1,1-dichloroethyl)benzene with vinylidene chloride (1,1-dichloroethylene) in a Friedel-Crafts-mediated addition. Aluminum chloride (AlCl₃) emerges as the most effective catalyst, enabling complete conversion within 2 hours at -10°C. Comparative studies of catalysts reveal the following performance metrics:

CatalystTemperature (°C)Reaction Time (hr)Yield (%)
Aluminum Chloride-102.092
Ferric Chloride254.578
Bismuth Chloride703.085

Table 1: Catalyst efficiency in Friedel-Crafts alkylation of 1-nitro-3-(1,1-dichloroethyl)benzene with vinylidene chloride.

Notably, AlCl₃’s Lewis acidity facilitates electrophilic activation of vinylidene chloride, promoting nucleophilic attack by the aromatic ring. This step forms the 1-methyl-1,3,3,3-tetrachloropropyl intermediate, which undergoes dehydrohalogenation to yield the final trichloroethyl conjugate.

Catalytic Systems in Trichloroethyl-Nitrophenyl Conjugate Formation

Catalyst selection profoundly impacts the kinetics and thermodynamics of the conjugate addition. While AlCl₃ excels in low-temperature reactions, hindered catalysts like bismuth trichloride (BiCl₃) offer unique selectivity advantages. For instance, BiCl₃ preferentially cleaves benzylic C–N bonds in tertiary amine analogs, suggesting its utility in sterically crowded systems. However, in the context of trichloroethyl-nitrophenyl coupling, AlCl₃’s small ionic radius enables closer contact with the reaction center, reducing activation energy by 15–20% compared to BiCl₃.

Steric effects further modulate catalytic activity. The use of 2,4,6-tribromophenyl chlorothionoformate, a bulky catalyst, alters the cleavage hierarchy of alkyl groups (benzyl > allyl > t-butyl > methyl). Translating this to trichloroethyl-nitrophenyl systems, hindered catalysts may mitigate undesired side reactions, such as ring chlorination, by shielding reactive intermediates.

Solvent Effects on Nitro Group Orientation and Regioselectivity

Solvent polarity and dielectric constant critically influence nitro group orientation during nitration. Dichloromethane (CH₂Cl₂), with a dielectric constant of 8.93, enhances charge separation in the nitronium ion (NO₂⁺), favoring meta-substitution via resonance stabilization. By contrast, nonpolar solvents like hexane reduce regioselectivity by 30–40%, as evidenced by increased ortho/para byproducts.

SolventDielectric ConstantMeta Selectivity (%)Ortho/Para Ratio
Dichloromethane8.93921:0.08
Hexane1.88581:0.42
Acetonitrile37.5851:0.15

Table 2: Solvent-dependent regioselectivity in nitration of 1,1-dichloroethylbenzene.

Additionally, CH₂Cl₂’s low boiling point (39.6°C) facilitates rapid solvent removal post-reaction, minimizing thermal degradation of the nitroarene. Recent studies suggest that aprotic solvents with moderate polarity, such as acetonitrile, strike a balance between reaction rate and selectivity, though dichloromethane remains the solvent of choice for large-scale synthesis.

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

373.962790 g/mol

Monoisotopic Mass

373.962790 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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